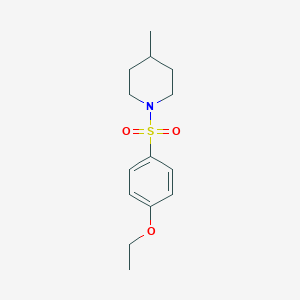

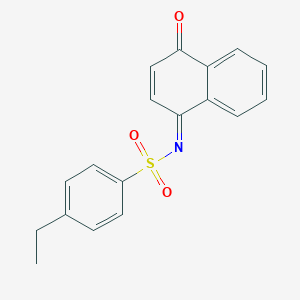

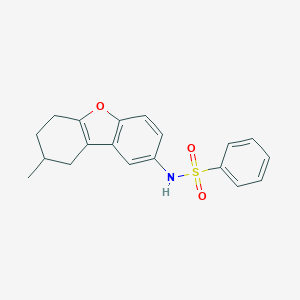

![molecular formula C26H26N2O4S2 B491483 4-ethyl-N-(4-{[(4-ethylphenyl)sulfonyl]amino}-1-naphthyl)benzenesulfonamide CAS No. 448197-70-4](/img/structure/B491483.png)

4-ethyl-N-(4-{[(4-ethylphenyl)sulfonyl]amino}-1-naphthyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Gastroprotective Properties

- Sulfonamide derivatives, such as ebrotidine, showcase unique abilities to promote mucosal repair and maintain mucosal integrity. These properties, including enhanced mucus gel protective qualities and promotion of ulcer healing, underline the potential of sulfonamides in treating ulcer disease (Slomiany, Piotrowski, & Slomiany, 1997).

Utility in Organic Synthesis

- Naphthoquinones prepared from 1,2-naphthoquinone-4-sulfonic acid salts exhibit extensive utility in organic synthesis and analytical applications, demonstrating the versatility of sulfonamide-related compounds in chemistry (Ribeiro et al., 2022).

Antioxidant Capacity Assays

- Sulfonamide derivatives have been evaluated in assays like the ABTS/potassium persulfate decolorization assay for antioxidant capacity, highlighting their potential utility in pharmacological and biochemical research (Ilyasov et al., 2020).

Environmental Applications

- The biodegradation of condensed thiophenes, found in petroleum, involves sulfonamide derivatives, indicating their role in environmental science and pollution control efforts (Kropp & Fedorak, 1998).

Medicinal Chemistry

- Research into sulfonamide-based medicinal chemistry reveals a broad spectrum of bioactive properties, including antimicrobial, anticancer, and anti-inflammatory activities. This underscores the significant development value of sulfonamide compounds in drug discovery and therapeutic applications (He Shichao et al., 2016).

Synthesis and Characterization

- The synthesis and characterization of novel cyclic compounds containing aminobenzenesulfonamide, explored through various chemical reactions, further demonstrate the chemical versatility and potential pharmaceutical applications of sulfonamides (Kyosuke Kaneda, 2020).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

4-ethyl-N-[4-[(4-ethylphenyl)sulfonylamino]naphthalen-1-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N2O4S2/c1-3-19-9-13-21(14-10-19)33(29,30)27-25-17-18-26(24-8-6-5-7-23(24)25)28-34(31,32)22-15-11-20(4-2)12-16-22/h5-18,27-28H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPROAIHZIYJPGC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C3=CC=CC=C32)NS(=O)(=O)C4=CC=C(C=C4)CC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N2O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-ethyl-N-(4-{[(4-ethylphenyl)sulfonyl]amino}-1-naphthyl)benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

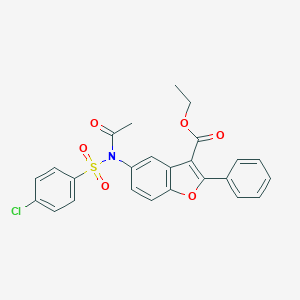

![3-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]benzoic acid](/img/structure/B491404.png)

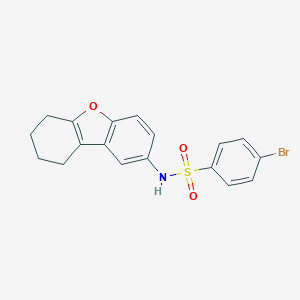

![3-methyl-1-(methylamino)-2H-naphtho[1,2,3-de]quinoline-2,7(3H)-dione](/img/structure/B491406.png)

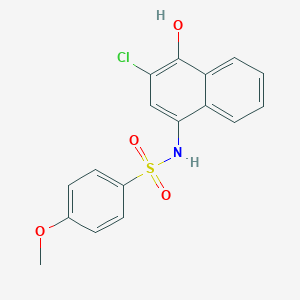

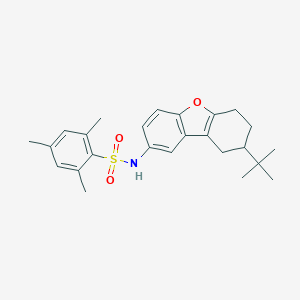

![2,4,6-trimethyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B491447.png)

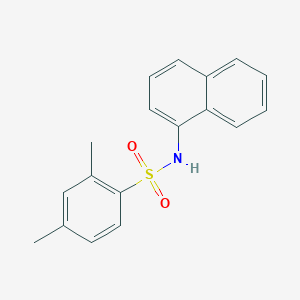

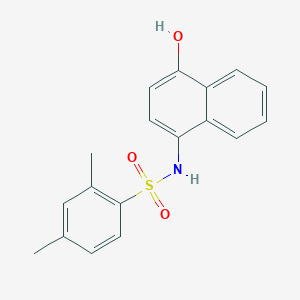

![4-methyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B491448.png)

![Methyl 2-[(2,4-dimethylphenyl)sulfonylamino]benzoate](/img/structure/B491460.png)